N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine
CAS No.: 1515243-96-5
Cat. No.: VC2701261
Molecular Formula: C13H18BrN
Molecular Weight: 268.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1515243-96-5 |
|---|---|
| Molecular Formula | C13H18BrN |
| Molecular Weight | 268.19 g/mol |
| IUPAC Name | N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine |
| Standard InChI | InChI=1S/C13H18BrN/c1-10-6-7-12(14)8-11(10)9-15-13-4-2-3-5-13/h6-8,13,15H,2-5,9H2,1H3 |
| Standard InChI Key | BKNMTHSNRXCGDL-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)Br)CNC2CCCC2 |
| Canonical SMILES | CC1=C(C=C(C=C1)Br)CNC2CCCC2 |
Introduction
Chemical Structure and Properties
Molecular Identity
N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine is characterized by a specific molecular arrangement that includes a brominated toluene ring connected to a cyclopentanamine group via a methylene bridge. The compound has a CAS registry number of 1515243-96-5, which serves as its unique identifier in chemical databases. Its molecular formula is C13H18BrN, indicating the presence of 13 carbon atoms, 18 hydrogen atoms, one bromine atom, and one nitrogen atom.
Physical and Chemical Properties
The compound possesses several notable physical and chemical properties that define its behavior in different environments. Its molecular weight is calculated to be 268.19 g/mol, which places it in the category of low-to-medium molecular weight organic compounds. The presence of both a bromine atom and an amine group contributes to its polarity and potential reactivity in chemical reactions.
Structural Identifiers
The compound can be identified using several standardized notation systems, as presented in the following table:
| Property | Value |
|---|---|
| IUPAC Name | N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine |
| Standard InChI | InChI=1S/C13H18BrN/c1-10-6-7-12(14)8-11(10)9-15-13-4-2-3-5-13/h6-8,13,15H,2-5,9H2,1H3 |
| Standard InChIKey | BKNMTHSNRXCGDL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)Br)CNC2CCCC2 |
| PubChem Compound ID | 65308050 |
Synthesis Methods
General Synthetic Approach
The synthesis of N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine typically involves nucleophilic substitution reactions between brominated benzyl chlorides and cyclopentylamine. This reaction pathway is conducted under controlled conditions to optimize yield and purity of the final product.
Detailed Reaction Conditions
The synthesis generally proceeds through the following steps:
-
Preparation of the brominated benzyl chloride intermediate
-
Reaction with cyclopentylamine in the presence of a base
-
Purification of the resulting product
The reaction commonly employs bases such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution by neutralizing the hydrogen chloride formed during the reaction. The reaction is typically carried out in an appropriate solvent system that can accommodate both the relatively nonpolar brominated aromatic component and the more polar amine.
Biological Activities
Anticancer Properties
Research on analogous compounds indicates potential anticancer activities. For example, N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine has demonstrated significant cytotoxic effects against cancer cell lines, suggesting that the brominated benzylamine scaffold may interact with cellular targets involved in cancer progression. This provides a rationale for investigating N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine for similar anticancer properties.
Structure-Activity Relationships
Importance of the Bromo Substituent
The bromo substituent at the 5-position of the aromatic ring likely plays a crucial role in the compound's biological activities. Halogens, particularly bromine, can enhance binding affinity to protein targets through halogen bonding interactions. Additionally, the bromine atom alters the electronic distribution within the molecule, potentially affecting its interaction with biological receptors.
Role of the Cyclopentanamine Group
Comparison with Related Compounds
Structural Analogues
N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine shares structural similarities with several other compounds that have been studied for their biological activities. One such related compound is N-[(5-bromo-2-methoxyphenyl)methyl]cycloheptanamine, which differs in having a methoxy group in place of the methyl group and a seven-membered cycloalkyl ring instead of a five-membered ring. Another related compound is N-[(5-bromo-2-methylphenyl)methyl]butanamide, which features an amide linkage rather than an amine connection .
Functional Group Variations
The following table compares key features of N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine with structurally related compounds:
| Compound | Aromatic Substituents | Nitrogen-Containing Group | Molecular Weight (g/mol) |
|---|---|---|---|
| N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine | 5-Br, 2-Me | Cyclopentanamine | 268.19 |
| N-[(5-bromo-2-methoxyphenyl)methyl]cycloheptanamine | 5-Br, 2-OMe | Cycloheptanamine | 312.24 |
| N-[(5-bromo-2-methylphenyl)methyl]butanamide | 5-Br, 2-Me | Butanamide | 270.17 |
Future Research Directions
Investigation of Biological Activities
Future research on N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine should focus on comprehensive screening for biological activities, particularly antimicrobial and anticancer properties. High-throughput screening methods could efficiently identify potential biological targets and activity profiles for this compound.
Structure Optimization
Based on initial biological activity findings, structural modifications could be explored to optimize potency, selectivity, and pharmacokinetic properties. This could involve variation of the halogen substituent, alteration of the position of substituents on the aromatic ring, or modification of the cycloalkyl amine component.
Mechanistic Studies
Understanding the mechanism of action through which N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine exerts its biological effects would be valuable for guiding structure optimization efforts. Techniques such as X-ray crystallography to elucidate protein-ligand interactions could provide crucial insights for rational drug design.
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